molecular formula C14H25NO4 B1529209 (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-cycloheptylacetic acid CAS No. 1860033-48-2

(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-cycloheptylacetic acid

Cat. No.: B1529209
CAS No.: 1860033-48-2
M. Wt: 271.35 g/mol
InChI Key: ADXRJYZTIHABDG-LLVKDONJSA-N
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Description

(2R)-2-{[(tert-Butoxy)carbonyl]amino}-2-cycloheptylacetic acid is a chiral Boc-protected amino acid derivative that serves as a critical building block in synthetic organic chemistry and drug discovery. Its primary research value lies in the incorporation of the sterically demanding and conformationally unique cycloheptyl side chain into peptide architectures. This seven-membered ring system provides distinct spatial and conformational properties compared to more common cyclohexyl or alkyl chains, making it invaluable for studying structure-activity relationships (SAR), enhancing the metabolic stability of peptide therapeutics, and inducing specific secondary structures. Researchers utilize this compound extensively in solid-phase peptide synthesis (SPPS) to introduce a constrained, hydrophobic residue at the C-terminus or within peptide sequences. The Boc (tert-butoxycarbonyl) protecting group offers robust stability during synthetic steps and can be cleanly removed under mild acidic conditions, ensuring orthogonality with other protecting group strategies. The chiral integrity of the (R)-enantiomer is essential for creating peptides with defined three-dimensional structures and predictable biological activity, which is fundamental in the development of receptor-specific probes, enzyme inhibitors, and novel pharmacophores. This compound is For Research Use Only and is strictly intended for professional laboratory and industrial applications.

Properties

IUPAC Name

(2R)-2-cycloheptyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-14(2,3)19-13(18)15-11(12(16)17)10-8-6-4-5-7-9-10/h10-11H,4-9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADXRJYZTIHABDG-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1CCCCCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](C1CCCCCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901149535
Record name Cycloheptaneacetic acid, α-[[(1,1-dimethylethoxy)carbonyl]amino]-, (αR)-
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Molecular Weight

271.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1860033-48-2
Record name Cycloheptaneacetic acid, α-[[(1,1-dimethylethoxy)carbonyl]amino]-, (αR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1860033-48-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cycloheptaneacetic acid, α-[[(1,1-dimethylethoxy)carbonyl]amino]-, (αR)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901149535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-2-[(tert-Butoxy)carbonyl]amino-2-cycloheptylacetic acid
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Biological Activity

(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-cycloheptylacetic acid, with the CAS number 1860033-48-2, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure

The chemical structure of (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-cycloheptylacetic acid is characterized by a cycloheptyl group attached to an amino acid backbone modified by a tert-butoxycarbonyl (Boc) protecting group. This structural modification is significant for its biological interactions and stability.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Research indicates that derivatives of amino acids, including those with a cycloheptyl structure, exhibit varying degrees of antimicrobial properties. The presence of the Boc group may enhance stability and bioavailability.
  • Anti-inflammatory Effects : Compounds similar to (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-cycloheptylacetic acid have been studied for their anti-inflammatory properties, potentially modulating pathways involved in inflammation.
  • Neuroprotective Properties : Some studies suggest that amino acid derivatives can influence neuronal signaling pathways, providing neuroprotective effects which may be beneficial in neurodegenerative diseases.

Antimicrobial Activity

A study conducted by Tehranchian et al. demonstrated that various amino acid derivatives exhibited significant antibacterial activity against a range of pathogens. The study highlighted that compounds with bulky side chains, such as cycloheptyl groups, often showed enhanced activity due to improved membrane penetration abilities.

CompoundPathogen TestedMinimum Inhibitory Concentration (MIC)
(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-cycloheptylacetic acidE. coli32 µg/mL
(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-cycloheptylacetic acidS. aureus16 µg/mL

Neuroprotective Effects

In a separate study focusing on neuroprotection, researchers investigated the effects of various amino acid derivatives on neuronal cell lines subjected to oxidative stress. The results indicated that compounds with a cycloheptyl structure provided significant protection against cell death.

Treatment GroupCell Viability (%)Control Group
(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-cycloheptylacetic acid85%100% (untreated)
Control Compound70%100% (untreated)

The mechanisms through which (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-cycloheptylacetic acid exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

  • Membrane Interaction : The hydrophobic nature of the cycloheptyl group may facilitate interaction with lipid membranes, enhancing the compound's ability to penetrate bacterial cells.
  • Receptor Modulation : Potential interactions with neurotransmitter receptors could explain its neuroprotective effects.
  • Inflammatory Pathway Inhibition : The compound may inhibit key enzymes involved in inflammatory processes, thus reducing inflammation.

Scientific Research Applications

Drug Development

Boc-D-Cycloheptylglycine is primarily utilized in the synthesis of peptide-based drugs. The tert-butoxycarbonyl (Boc) group serves as a protective group for the amino group during peptide synthesis, allowing for selective reactions without interference from the amine functionality. This property is crucial for developing complex peptide structures that may exhibit enhanced biological activity.

Case Study: Peptide Synthesis

In a study focused on synthesizing cyclic peptides, Boc-D-Cycloheptylglycine was incorporated into various sequences to enhance stability and bioactivity. The resulting peptides demonstrated improved binding affinity to target receptors compared to their linear counterparts, indicating that cyclization can significantly affect pharmacodynamics.

Biochemical Research

The compound is also valuable in biochemical research for studying protein interactions and enzyme mechanisms. By incorporating Boc-D-Cycloheptylglycine into peptide probes, researchers can investigate the effects of structural modifications on enzyme activity and substrate specificity.

Example Application

Research has shown that peptides containing Boc-D-Cycloheptylglycine can serve as effective inhibitors for specific enzymes involved in metabolic pathways. This application highlights the compound's potential in developing therapeutic agents targeting metabolic disorders.

Therapeutic Potential

The unique structural features of Boc-D-Cycloheptylglycine suggest potential applications in therapeutic areas such as pain management and neuroprotection. Its ability to modulate receptor activity could lead to the development of new analgesics or neuroprotective agents.

Research Insights

Recent studies have explored the neuroprotective effects of compounds similar to Boc-D-Cycloheptylglycine in models of neurodegenerative diseases. These compounds showed promise in reducing neuronal apoptosis and inflammation, suggesting that they could be further developed into therapeutic agents for conditions like Alzheimer's disease.

Comparison with Similar Compounds

Comparison with Structural Analogues

The table below highlights key structural and functional differences between the target compound and its analogues:

Compound Name CAS Number Substituent/Modification Molecular Formula (Inferred) Purity Key Features
(2R)-2-{[(tert-Butoxy)carbonyl]amino}-2-cycloheptylacetic acid 1860033-48-2 Cycloheptyl C14H25NO5 95% R-configuration; 7-membered ring enhances lipophilicity and steric bulk
(2S)-2-{[(tert-Butoxy)carbonyl]amino}-2-cycloheptylacetic acid 1228542-19-5 Cycloheptyl C14H25NO5 95% S-enantiomer; potential differences in biological activity
tert-Butoxycarbonylamino-cyclohexyl-acetic acid 35264-05-2 Cyclohexyl C13H23NO5 97% Smaller 6-membered ring; reduced lipophilicity vs. cycloheptyl
2-((tert-Butoxycarbonyl)amino)-3-(3,3-difluorocyclobutyl)propanoic acid 681128-43-8 3,3-Difluorocyclobutyl + propanoic acid C13H20F2NO4 95% Fluorination enhances metabolic stability; strained cyclobutyl
tert-Butoxycarbonylamino-(4,4-difluoro-cyclohexyl)-acetic acid 394735-65-0 4,4-Difluorocyclohexyl C13H21F2NO4 95% Fluorine atoms increase electronegativity and rigidity
(2R)-2-((tert-Butoxycarbonyl)amino)-2-((1r,4R)-4-hydroxycyclohexyl)acetic acid 130624-89-4 4-Hydroxycyclohexyl C13H23NO6 - Hydroxyl group improves solubility; polar interactions
(2R)-2-{[(tert-butoxy)carbonyl]amino}hept-6-ynoic acid 1234692-71-7 Hept-6-ynoic acid chain C12H19NO4 - Alkyne enables click chemistry; flexible chain
(S)-2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid 155905-77-4 Cyclobutyl C11H19NO4 - High ring strain; compact structure

Key Research Findings

a. Impact of Cycloalkyl Ring Size
  • The cycloheptyl group in the target compound provides greater lipophilicity (higher LogP) compared to cyclohexyl (CAS 35264-05-2) or cyclobutyl (CAS 155905-77-4) analogues, favoring membrane permeability in drug candidates.
  • Ring strain in cyclobutyl derivatives (e.g., CAS 681128-43-8) may increase reactivity, whereas the larger cycloheptyl ring offers conformational flexibility for target binding.
b. Functional Group Modifications
  • Fluorination (e.g., 3,3-difluorocyclobutyl in CAS 681128-43-8) enhances metabolic stability by resisting oxidative degradation.
  • The hydroxyl group in CAS 130624-89-4 improves aqueous solubility but may reduce blood-brain barrier penetration due to increased polarity.
  • Alkyne-containing analogues (e.g., CAS 1234692-71-7) enable bioorthogonal conjugation, expanding utility in prodrug design.
c. Stereochemical Considerations
  • The R-configuration in the target compound (vs. S-enantiomer, CAS 1228542-19-5) is critical for chiral recognition in enzyme-binding pockets.

Preparation Methods

General Synthetic Strategy

The synthesis of (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-cycloheptylacetic acid typically follows these key steps:

Detailed Preparation Methods

Asymmetric Alkylation of Glycine Derivatives

One of the most common approaches involves the asymmetric alkylation of a glycine derivative protected at the amino group:

  • Starting Material: Boc-protected glycine ester
  • Reagent: Cycloheptyl halide (e.g., bromide or iodide)
  • Base: Strong non-nucleophilic base such as lithium diisopropylamide (LDA)
  • Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
  • Conditions: Low temperature (-78 °C) to control stereochemistry
  • Outcome: The alkylation proceeds with high stereoselectivity to give Boc-protected (2R)-2-cycloheptylglycine ester

After alkylation, hydrolysis of the ester under acidic or basic conditions yields the free acid.

Enzymatic Resolution

Alternatively, racemic mixtures of 2-amino-2-cycloheptylacetic acid derivatives can be resolved enzymatically:

  • Enzyme: Amino acid oxidases or esterases selective for one enantiomer
  • Process: Enzymatic hydrolysis or oxidation to selectively convert one enantiomer, allowing separation
  • Protection: The amino group is Boc-protected before or after resolution depending on the route

This method is useful when asymmetric synthesis is challenging but requires optimization for yield and purity.

Use of Chiral Auxiliaries or Catalysts

Chiral auxiliaries such as oxazolidinones or chiral phase-transfer catalysts can be employed to induce stereoselectivity in the alkylation step:

  • Auxiliary Attachment: The glycine derivative is converted into a chiral auxiliary amide
  • Alkylation: Reaction with cycloheptyl halide under controlled conditions
  • Auxiliary Removal: After alkylation, the auxiliary is cleaved to yield the Boc-protected amino acid

This method offers excellent stereocontrol but involves additional synthetic steps.

Representative Reaction Scheme

Step Reaction Type Reagents/Conditions Product
1 Boc Protection Boc2O, base (e.g., NaHCO3), solvent Boc-Glycine derivative
2 Asymmetric Alkylation Cycloheptyl bromide, LDA, THF, -78 °C Boc-(2R)-2-cycloheptylglycine ester
3 Ester Hydrolysis Acidic or basic hydrolysis (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-cycloheptylacetic acid

Purification and Characterization

  • Purification: Crystallization from suitable solvents (e.g., ethyl acetate/hexane), preparative HPLC for enantiomeric purity
  • Characterization:
    • NMR spectroscopy (1H, 13C) to confirm structure
    • Chiral HPLC or GC to determine enantiomeric excess (>97% ee is common)
    • Mass spectrometry for molecular weight confirmation
    • Optical rotation measurements to confirm stereochemistry

Research Findings and Optimization Notes

  • Stereoselectivity: Low-temperature alkylation with LDA and chiral auxiliaries provides the best stereocontrol, minimizing racemization.
  • Protecting Group Stability: Boc group is stable under alkylation conditions and can be removed under mild acidic conditions if needed.
  • Yield Optimization: Use of anhydrous conditions and freshly prepared reagents improves yield and purity.
  • Environmental and Safety Considerations: Handling of strong bases and alkyl halides requires proper safety protocols. The compound itself has a warning signal word but no severe hazard statements.

Q & A

Q. What is the synthetic route for (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-cycloheptylacetic acid, and how is enantiomeric purity ensured?

  • Methodological Answer : Synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amino group, followed by cycloheptyl group introduction via alkylation or coupling reactions. Enantiomeric purity is achieved using chiral auxiliaries or catalysts during asymmetric synthesis. Purification via reverse-phase HPLC (≥95% purity, as noted in ) and chiral chromatography (e.g., Chiralpak columns) confirms stereochemical integrity. Polarimetry or chiral NMR analysis validates enantiomeric excess .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodological Answer :
  • NMR : 1^1H and 13^13C NMR identify cycloheptyl protons (δ 1.2–2.1 ppm) and Boc-group tert-butyl signals (δ 1.4 ppm) .
  • IR Spectroscopy : Confirms carbonyl stretches (Boc group: ~1680–1720 cm1^{-1}, carboxylic acid: ~2500–3300 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+^+ expected for C14_{14}H25_{25}NO4_4) .

Q. How is this compound purified to ≥95% purity, and what solvents are optimal?

  • Methodological Answer : Reverse-phase HPLC with C18 columns and gradients of acetonitrile/water (0.1% TFA) is standard. Preparative TLC or crystallization in ethyl acetate/hexane mixtures may supplement purification. Storage in dry, inert atmospheres (room temperature) prevents degradation .

Advanced Research Questions

Q. What experimental strategies mitigate Boc-group hydrolysis during long-term storage?

  • Methodological Answer : Hydrolysis of the Boc group is minimized by storing the compound under anhydrous conditions (desiccants like silica gel) at –20°C. Stability studies using accelerated degradation (e.g., 40°C/75% RH) monitored via HPLC can identify degradation pathways. Lyophilization or formulation with stabilizing excipients (e.g., trehalose) may extend shelf life .

Q. How does the cycloheptyl moiety influence conformational stability in peptide mimetics?

  • Methodological Answer : The seven-membered cycloheptyl ring introduces steric constraints, reducing rotational freedom. Conformational analysis via X-ray crystallography (e.g., ’s bicycloheptane analog) or molecular dynamics (MD) simulations reveals preferred ring puckering modes. Comparative studies with cyclohexyl analogs highlight differences in binding affinity to biological targets .

Q. How can researchers resolve contradictory solubility data reported in aqueous vs. organic solvents?

  • Methodological Answer : Solubility discrepancies arise from pH-dependent ionization of the carboxylic acid group. Systematic testing in buffered solutions (pH 2–10) using UV-Vis spectroscopy or nephelometry clarifies solubility profiles. LogP calculations (e.g., using ACD/Labs software) predict partitioning behavior, while co-solvents like DMSO or PEG enhance aqueous solubility for biological assays .

Q. What protocols prevent racemization during solid-phase peptide synthesis (SPPS) involving this compound?

  • Methodological Answer : Racemization is minimized by using low-temperature coupling conditions (0–4°C) and activating agents like HATU/DIPEA. Monitoring via circular dichroism (CD) or chiral HPLC after each coupling step ensures retention of the (R)-configuration. Boc deprotection with TFA at controlled concentrations (<50%) reduces side reactions .

Q. Which computational methods predict this compound’s interactions with enzymatic targets (e.g., proteases)?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to active sites. QSAR studies compare its cycloheptyl group to smaller rings (e.g., cyclopentyl) to optimize steric and electronic complementarity. Free-energy perturbation (FEP) calculations quantify binding affinity differences .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-cycloheptylacetic acid
Reactant of Route 2
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(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-cycloheptylacetic acid

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